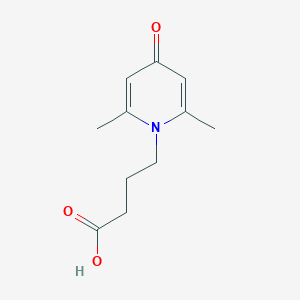

4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid

Vue d'ensemble

Description

“4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid” is a chemical compound with the molecular formula C11H15NO3 . Its IUPAC name is 4-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)benzoic acid . The compound has a molecular weight of 243.26 .

Synthesis Analysis

The synthesis of 1,4-dihydropyridine derivatives, which includes “4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid”, has been a subject of research . The construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies has been highlighted .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18) .Applications De Recherche Scientifique

Recent Trends in Synthesis

4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid is part of the 1,4-dihydropyridines (DHP) class of compounds, recognized for their significant presence in various biological applications. They are commonly used as a core structure in drugs and as a starting material in synthetic organic chemistry. Recent advancements in synthesis methods, particularly atom economy reactions, have been highlighted as efficient and environmentally benign approaches for producing bioactive 1,4-DHPs. The Hantzsch Condensation reaction has been predominantly used in the preparation of 1,4-DHPs, offering a potential for creating more biologically active compounds through the modification of active methylene groups used in the DHP synthesis (Sohal, 2021).

Therapeutic Applications

1,4-DHP derivatives, like 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid, have shown a wide array of therapeutic effects. They act prominently as Voltage-Gated Calcium Channel (VGCC) antagonists and exhibit a diverse range of therapeutic properties including antihypertensive, anti-anginal, anti-tumor, anti-inflammatory, anti-tubercular, anti-cancer, anti-hyperplasia, anti-mutagenic, anti-dyslipidemic, and anti-ulcer effects. This highlights the multifunctionality of the 1,4-DHP nucleus, indicating its potential as a base for derivatives with varying therapeutic effects. The study also emphasizes the need for continued research into this nucleus, suggesting it as a successful matrix for medicinal agents (Mishra, Bajpai, & Rai, 2019).

Environmental Interactions

The environmental interactions and fate of related compounds have been extensively studied. For instance, research on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds indicates that soil organic matter and iron oxides are significant sorbents. This suggests potential environmental implications for the distribution and bioavailability of compounds like 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid, although direct research on this specific compound may be necessary to understand its distinct environmental interactions (Werner, Garratt, & Pigott, 2012).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds in the 1,4-dihydropyridine class are known to target calcium channels .

Mode of Action

It’s worth noting that 1,4-dihydropyridines, a class of compounds to which this molecule belongs, typically act as calcium channel blockers . They inhibit the influx of calcium ions into cardiac and smooth muscle cells, reducing muscle contractility.

Biochemical Pathways

By analogy with other 1,4-dihydropyridines, it can be inferred that this compound may affect calcium-dependent signaling pathways .

Pharmacokinetics

It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution.

Result of Action

As a potential calcium channel blocker, it could lead to a decrease in muscle contractility .

Action Environment

It is known that the compound is stable under normal storage conditions .

Propriétés

IUPAC Name |

4-(2,6-dimethyl-4-oxopyridin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8-6-10(13)7-9(2)12(8)5-3-4-11(14)15/h6-7H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYSZORDYPABLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)

![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)

![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)

![[4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1382214.png)

![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)

![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)